molecular formula C17H18ClN3O3 B294040 N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide

N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide

Cat. No. B294040
M. Wt: 347.8 g/mol
InChI Key: IBXCKGUMNAKVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide, also known as CEN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CEN is a derivative of nicotinamide, which is a form of vitamin B3. CEN has been found to have various biochemical and physiological effects and has been studied for its potential in treating various diseases.

Mechanism of Action

The exact mechanism of action of N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide is not fully understood. However, it has been proposed that N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide exerts its effects through the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to have various biochemical and physiological effects. N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has also been found to protect neurons from oxidative stress and inflammation, which could potentially be used to treat neurodegenerative diseases. Additionally, N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to have anti-inflammatory effects, which could potentially be used to treat inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.

Future Directions

There are several potential future directions for the study of N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide. One potential direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide and its effects on different cell types and in different disease models.

Synthesis Methods

The synthesis of N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-aminoethyl nicotinate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide.

Scientific Research Applications

N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory effects. N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has also been studied for its neuroprotective effects, as it has been found to protect neurons from oxidative stress and inflammation. Additionally, N-{2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl}nicotinamide has been found to have anti-inflammatory effects, which could potentially be used to treat inflammatory diseases.

properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[2-[(3-chloro-4-ethoxybenzoyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-2-24-15-6-5-12(10-14(15)18)16(22)20-8-9-21-17(23)13-4-3-7-19-11-13/h3-7,10-11H,2,8-9H2,1H3,(H,20,22)(H,21,23)

InChI Key

IBXCKGUMNAKVFK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CN=CC=C2)Cl

Origin of Product

United States

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